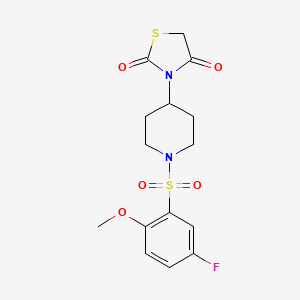

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

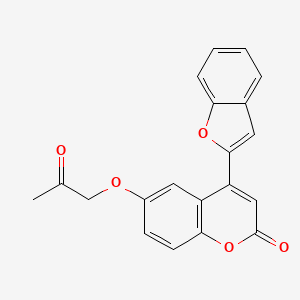

The compound “3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a synthetic compound. It is a part of the piperidine derivatives, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . These compounds are useful for the treatment of various diseases, including cancer .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It contains a piperidine ring, a thiazolidine ring, a sulfonyl group, and a methoxy group. The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include protodeboronation of pinacol boronic esters and formal anti-Markovnikov alkene hydromethylation . These reactions are part of a radical approach utilized in the synthesis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point and NMR spectrum can be obtained .Applications De Recherche Scientifique

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives synthesized through reactions involving p-fluorobenzaldehyde and indole showed significant activity against the MCF-7 human breast cancer cell line. These compounds were particularly effective in inhibiting the topoisomerase-I enzyme, indicating their potential as anticancer agents (Kumar & Sharma, 2022). Additionally, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, showing potent activity and highlighting the critical role of nitro group positioning on the thiazolidinone moiety (Chandrappa et al., 2008).

Antimicrobial Activity

The antimicrobial potential of thiazolidine-2,4-dione derivatives has been widely explored. Compounds synthesized via Knoevenagel condensation demonstrated good antibacterial activity against gram-positive bacteria, though they were less effective against gram-negative bacteria. Some derivatives also exhibited excellent antifungal activity, surpassing the performance of the reference drug fluconazole (Prakash et al., 2011). Furthermore, studies on substituted 5-aminomethylene derivatives of thiazolidine-2,4-dione have shown them to possess antibacterial activity, with specific compounds enhancing the sensitivity of clinical strains to oxacillin, suggesting their use in developing new antimicrobial chemotherapeutic agents (Derkach et al., 2016).

Antihyperglycemic Agents

Novel derivatives of thiazolidine-2,4-dione have been evaluated as oral antihyperglycemic agents, showing significant potential in lowering glucose and insulin levels in diabetic mouse models. These studies underline the importance of specific substituent effects on the phenyl ring and the superiority of sulfonylthiazolidinediones over their sulfanyl counterparts (Wrobel et al., 1998).

Analytical Applications

Thiazolidine-2,4-dione derivatives have also found applications in analytical chemistry. For example, novel fluorine/phosphorus-substituted derivatives have been synthesized and evaluated as molluscicidal agents against snails responsible for Bilharziasis diseases, demonstrating the versatility of these compounds in various research and application fields (Al-Romaizan et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds with a thiazolidine-2,4-dione (tzd) moiety have been studied for their extensive biological potential . These compounds have been found to interact with a variety of targets, including DNA gyrase , which is involved in the regulation of topological transitions of DNA .

Mode of Action

Compounds with a similar tzd moiety have been found to interact with their targets in a variety of ways . For example, some of these compounds have been found to inhibit DNA gyrase, causing DNA disruption and ultimately leading to cell death .

Biochemical Pathways

It is known that compounds with a similar tzd moiety can affect a variety of biochemical pathways . For example, they can disrupt the normal functioning of DNA gyrase, affecting DNA replication and transcription processes .

Pharmacokinetics

Similar compounds with a tzd moiety have been studied for their adme properties .

Result of Action

Similar compounds with a tzd moiety have been found to have cytotoxic effects . For example, they have been found to cause cell death by disrupting DNA .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by a variety of factors, including the presence of other compounds and the ph of the environment .

Propriétés

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O5S2/c1-23-12-3-2-10(16)8-13(12)25(21,22)17-6-4-11(5-7-17)18-14(19)9-24-15(18)20/h2-3,8,11H,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJMQMQXIWPITQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2853655.png)

![4-[3-(4-Chlorophenyl)azepane-1-carbonyl]benzonitrile](/img/structure/B2853656.png)

![2-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2853658.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2853661.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride](/img/structure/B2853662.png)

![{2,2-Difluorospiro[2.4]heptan-1-yl}methanamine](/img/structure/B2853665.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[4-(dimethylamino)pyrimidin-2-yl]methyl}urea](/img/structure/B2853675.png)